2-Fluoro-6-methylbenzoyl cyanide

Description

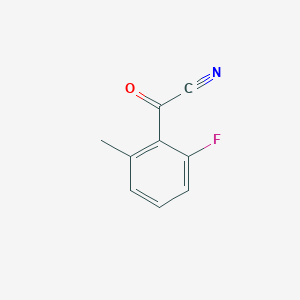

2-Fluoro-6-methylbenzoyl cyanide is an aromatic acyl cyanide derivative characterized by a benzoyl cyanide functional group (-COCN) attached to a benzene ring substituted with a fluorine atom at the 2-position and a methyl group at the 6-position. Acyl cyanides are typically employed as intermediates in organic synthesis, particularly in the preparation of ketones, amides, or heterocyclic compounds. The fluorine and methyl substituents likely enhance its stability and modulate electronic effects, making it valuable in pharmaceutical or agrochemical research.

Properties

CAS No. |

590368-96-0 |

|---|---|

Molecular Formula |

C9H6FNO |

Molecular Weight |

163.15 g/mol |

IUPAC Name |

2-fluoro-6-methylbenzoyl cyanide |

InChI |

InChI=1S/C9H6FNO/c1-6-3-2-4-7(10)9(6)8(12)5-11/h2-4H,1H3 |

InChI Key |

ZNHABGGHXSITOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C(=O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-methylbenzoyl cyanide typically involves the reaction of 2-Fluoro-6-methylbenzoyl chloride with a cyanide source. One common method is the nucleophilic substitution reaction where the chloride group is replaced by a cyanide group. This reaction can be carried out using sodium cyanide or potassium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually performed under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-methylbenzoyl cyanide can undergo various chemical reactions, including:

Nucleophilic Substitution: The cyanide group can be replaced by other nucleophiles such as amines, alcohols, or thiols.

Reduction: The compound can be reduced to the corresponding amine or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidative reactions can convert the methyl group to a carboxylic acid or other oxidized forms using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium cyanide or potassium cyanide in DMF or acetonitrile.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate or chromium trioxide in aqueous or acidic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoyl derivatives.

Reduction: Formation of 2-Fluoro-6-methylbenzylamine or 2-Fluoro-6-methylbenzyl alcohol.

Oxidation: Formation of 2-Fluoro-6-methylbenzoic acid or other oxidized derivatives.

Scientific Research Applications

2-Fluoro-6-methylbenzoyl cyanide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals which often exhibit enhanced metabolic stability and bioavailability.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methylbenzoyl cyanide depends on its specific application. In general, the presence of the fluorine atom can influence the compound’s reactivity and interactions with other molecules. Fluorine’s high electronegativity can enhance the compound’s ability to participate in various chemical reactions, including nucleophilic substitution and electrophilic addition. The cyanide group can act as a nucleophile or a ligand in coordination chemistry, further expanding the compound’s utility in different contexts.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Fluoro-6-methylbenzonitrile

- Structure : Nitrile (-CN) group at the benzonitrile core with 2-fluoro and 6-methyl substituents.

- Key Differences : Unlike the acyl cyanide, the nitrile group lacks a carbonyl moiety, reducing its electrophilicity. This limits its utility in acyl transfer reactions but enhances stability in Suzuki-Miyaura couplings or nitrile hydrolysis pathways.

- Applications : Used in metal-catalyzed cross-couplings and as a precursor to amines or carboxylic acids .

4-Cyano-2-fluoro-6-methylbenzoic Acid

- Structure : Carboxylic acid (-COOH) at the 4-position, nitrile (-CN) at the 2-position, and methyl at the 6-position.

- Key Differences : The carboxylic acid group introduces acidity (pKa ~2-3) and hydrogen-bonding capacity, enhancing water solubility compared to the hydrophobic acyl cyanide. This compound is more suited for salt formation or esterification.

- Applications: Potential intermediate in drug synthesis, particularly for non-steroidal anti-inflammatory agents .

2-Fluoro-6-methylbenzoyl Chloride

- Structure : Acyl chloride (-COCl) core with identical substituents.

- Key Differences : The chloride group confers higher reactivity in nucleophilic acyl substitutions (e.g., forming amides or esters). However, it is moisture-sensitive and requires stringent storage conditions.

- Applications : Preferred for rapid acylations in industrial settings, serving as a precursor to the target acyl cyanide .

2-Chloro-6-fluorobenzaldehyde

- Structure : Aldehyde (-CHO) group with 2-chloro and 6-fluoro substituents.

- Key Differences : The aldehyde group is highly electrophilic, enabling condensation reactions (e.g., forming Schiff bases). Chlorine’s lower electronegativity compared to fluorine reduces the electron-withdrawing effect, altering reactivity in aromatic substitutions.

- Applications: Used in synthesizing dyes or heterocycles like quinolines .

Bent-Core Liquid Crystal (6-2M-F)

- Structure: Complex bent-core molecule with azo, ester, and amino groups, alongside 2-fluoro and 6-methyl substituents.

- Key Differences : Designed for liquid crystal applications, its bent geometry (144° bend angle) and polar substituents enable mesophase stabilization. The target acyl cyanide lacks such structural complexity and mesogenic properties.

- Applications: Electro-optical devices and display technologies .

Comparative Data Table

Research Findings and Insights

- Electronic Effects : The 2-fluoro substituent exerts a strong electron-withdrawing effect, activating the aromatic ring for electrophilic substitutions while stabilizing negative charges in intermediates .

- Reactivity Trends : Acyl chlorides () exhibit faster reaction kinetics than acyl cyanides, but the latter’s cyanide group enables unique pathways, such as nucleophilic displacement or cyclization .

- Synthetic Utility: Structural analogs like 4-cyano-2-fluoro-6-methylbenzoic acid () highlight the role of substituent positioning in tuning solubility and bioavailability for drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.